molecular formula C8H4N4O B14619968 Benzonitrile, 4-azidocarbonyl- CAS No. 60236-80-8

Benzonitrile, 4-azidocarbonyl-

Cat. No.: B14619968
CAS No.: 60236-80-8
M. Wt: 172.14 g/mol
InChI Key: JDHSOIXEHJAULV-UHFFFAOYSA-N
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Description

Benzonitrile, 4-azidocarbonyl- is a benzonitrile derivative featuring an azide (-N₃) and carbonyl (C=O) functional group at the para position of the aromatic ring. The azidocarbonyl group confers unique reactivity, enabling applications in click chemistry, photoluminescent materials, and targeted drug design.

Properties

CAS No.

60236-80-8

Molecular Formula

C8H4N4O

Molecular Weight

172.14 g/mol

IUPAC Name

4-cyanobenzoyl azide

InChI

InChI=1S/C8H4N4O/c9-5-6-1-3-7(4-2-6)8(13)11-12-10/h1-4H

InChI Key

JDHSOIXEHJAULV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Reaction Scheme and Stoichiometry

The most widely documented method involves the nucleophilic substitution of 4-cyanobenzoyl chloride with sodium azide (NaN₃) under controlled conditions. The reaction proceeds via a two-phase solvent system:

$$
\text{4-Cyanobenzoyl chloride} + \text{NaN}3 \xrightarrow{\text{Acetone/H}2\text{O}} \text{4-Cyanobenzoyl azide} + \text{NaCl}
$$

Table 1: Standard Reaction Parameters

Component Quantity Role
4-Cyanobenzoyl chloride 5 mmol Electrophilic substrate
Sodium azide 5.5 mmol Nucleophile
Acetone 7 mL Organic phase
Water 7 mL Aqueous phase
Temperature 0–30°C Reaction control

Stepwise Protocol

  • Cooling and mixing : The acyl chloride is dissolved in acetone and cooled to 0°C using an ice bath. Aqueous NaN₃ is added dropwise to prevent exothermic side reactions.
  • Stirring and phase separation : The biphasic mixture is stirred for 2 hours, allowing azide ion migration to the organic interface.
  • Isolation : The organic layer is separated, dried over magnesium sulfate, and concentrated below 30°C to avoid thermal decomposition.

Yield and Purity Considerations

  • Yield : Typically exceeds 85% under optimal conditions.
  • Purification : Recrystallization from ethyl acetate/n-hexane mixtures enhances purity to >98%.
  • Critical hazard note : Residual azide salts must be thoroughly removed due to explosive risks during solvent evaporation.

Mechanistic Insights and Kinetic Profiling

Transition State Analysis

Density functional theory (DFT) studies on analogous benzoyl azides reveal a concerted Sₙ2 mechanism at the carbonyl carbon:

$$
\text{RCOCl} + \text{N}3^- \rightarrow [\text{RCO} \cdots \text{N}3 \cdots \text{Cl}]^\ddagger \rightarrow \text{RCON}_3 + \text{Cl}^-
$$

  • Activation energy : ~45 kJ/mol for electron-deficient aryl substrates
  • Solvent effects : Acetone’s mid-range polarity (dielectric constant = 20.7) optimally balances ion dissociation and transition state stabilization.

Side Reactions and Mitigation

  • Hydrazoic acid formation : Minimized by maintaining pH > 7 through excess NaN₃.
  • Curtius rearrangement : Suppressed by avoiding temperatures above 50°C during isolation.

Characterization and Quality Control

Spectroscopic Fingerprints

Table 2: Key Spectral Data

Technique Characteristics Source
¹H NMR (CDCl₃) δ 7.63–7.68 (m, 2H, Ar–H), 7.26–7.51 (m, 2H)
¹³C NMR δ 172.89 (C=O), 135.39 (CN), 129.77 (Ar–C)
IR (KBr) 2130 cm⁻¹ (C≡N), 2110 cm⁻¹ (N₃), 1680 cm⁻¹ (C=O)
MS (FAB+) m/z 172.14 [M]⁺

Chromatographic Purity Assessment

  • HPLC conditions : C18 column, 70:30 acetonitrile/water, 1 mL/min, λ = 254 nm.
  • Retention time : 6.8 ± 0.2 minutes for >99% pure material.

Chemical Reactions Analysis

Cycloaddition Reactions

The azide group participates in 1,3-dipolar cycloadditions, notably with alkynes (Huisgen reaction) to form triazoles. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) may favor regioselective 1,4-disubstituted triazoles . For example:

4-azidocarbonylbenzonitrile+HC≡CRRu catalyst1,4-triazole derivative+N2\text{4-azidocarbonylbenzonitrile} + \text{HC≡CR} \xrightarrow{\text{Ru catalyst}} \text{1,4-triazole derivative} + \text{N}_2

Key Data :

  • Ru catalysts (e.g., Cp*RuCl(PiPr₃)) lower activation barriers for cycloadditions (~11.5 kcal/mol) .

  • Selectivity depends on steric and electronic effects of substituents .

Thermal Decomposition and Nitrene Formation

Thermal or photolytic cleavage of the azide generates a reactive nitrene intermediate, which undergoes insertion or rearrangement:

4-azidocarbonylbenzonitrileΔnitrene intermediateisocyanate (Curtius rearrangement) or C–H insertion products\text{4-azidocarbonylbenzonitrile} \xrightarrow{\Delta} \text{nitrene intermediate} \rightarrow \text{isocyanate (Curtius rearrangement)} \text{ or C–H insertion products}

Research Findings :

  • Azide decomposition in benzonitrile derivatives produces fragments like phenylacetylene radical cations and ND₃ under radiative conditions .

  • Nitrenes from aryl azides form aromatic heterocycles or cross-linked polymers .

Hydrolysis of the Nitrile Group

The nitrile group hydrolyzes under acidic or basic conditions to yield carboxylic acids or amides:

4-azidocarbonylbenzonitrileH2O/H+4-azidocarbonylbenzamideFurther hydrolysis4-azidocarbonylbenzoic acid\text{4-azidocarbonylbenzonitrile} \xrightarrow{\text{H}_2\text{O/H}^+} \text{4-azidocarbonylbenzamide} \xrightarrow{\text{Further hydrolysis}} \text{4-azidocarbonylbenzoic acid}

Analogous Studies :

  • Benzonitrile hydrogenation over Pd/Al₂O₃ produces benzylamine, demonstrating nitrile reducibility .

  • Hydrolysis rates depend on electron-withdrawing substituents (e.g., azidocarbonyl accelerates reaction) .

Reduction Reactions

Catalytic hydrogenation reduces both the nitrile and azide groups:

4-azidocarbonylbenzonitrileH2/Pd4-aminomethylbenzylamine+NH3\text{4-azidocarbonylbenzonitrile} \xrightarrow{\text{H}_2/\text{Pd}} \text{4-aminomethylbenzylamine} + \text{NH}_3

Key Observations :

  • Raney nickel selectively reduces nitriles to amines at 328–358 K .

  • Hydrogenolysis of benzylamine derivatives yields toluene and NH₃ .

Nucleophilic Substitution at the Carbonyl

The carbonyl group reacts with nucleophiles (e.g., amines, alcohols) to form ureas or carbamates:

4-azidocarbonylbenzonitrile+RNH24-(RNHCO)benzonitrile+N2\text{4-azidocarbonylbenzonitrile} + \text{RNH}_2 \rightarrow \text{4-(RNHCO)benzonitrile} + \text{N}_2

Supporting Evidence :

  • Ionic liquids like [HSO₃-b-Py]·HSO₄ catalyze carbonyl-amine condensations .

Mechanistic Considerations

  • Azide Stability : The electron-withdrawing nitrile and carbonyl groups enhance azide reactivity, favoring cycloadditions over thermal decay .

  • Steric Effects : Ortho-substituents on the benzene ring may hinder reaction kinetics .

Scientific Research Applications

Benzonitrile, 4-azidocarbonyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules and materials.

    Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies, where it can be attached to biomolecules for tracking and analysis.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of benzonitrile, 4-azidocarbonyl- involves its reactivity with various nucleophiles and electrophiles. The azidocarbonyl group can undergo nucleophilic attack, leading to the formation of new bonds and the release of nitrogen gas. This reactivity is harnessed in various chemical transformations and applications.

Comparison with Similar Compounds

Table 1: Structural Analogues of Benzonitrile Derivatives

Compound Name Substituents Key Features Applications Reference
DHPZ-2BN Phenazine donor at para position Strong donor, weak acceptor TADF emitter (low EQE = 6.0%)
4-(Iodoacetyl)benzonitrile Iodoacetyl group Electrophilic reactivity Bioconjugation probes
4-(1-Methylethyl)benzonitrile Isopropyl group Lipophilic, steric bulk Flavor/fragrance synthesis
Compounds 19–25 (imidazole derivatives) Bromo-imidazole substituents Suzuki-Miyaura coupling compatibility Kinase inhibitors

Pharmaceutical Relevance and Drug-Likeness

Benzonitrile derivatives are prominent in drug discovery due to their modular synthesis and bioactivity:

Table 2: Bioactivity of Selected Benzonitrile Derivatives

Compound Substituents Predicted pIC₅₀ ADME Profile Key Finding Reference
Compounds C, D Hybrid substructures ≥8 Favorable Potential antimalarial activity
Compounds 8–12 Imidazole-benzonitrile N/A Moderate solubility Improved kinase inhibition vs. parent
  • Compounds C and D (hybrid benzonitrile derivatives) demonstrate promising drug-likeness with pIC₅₀ ≥8, though their activities are lower than lead compounds (pIC₅₀ >9) .
  • 4-(4-Bromo-imidazolyl)benzonitrile derivatives (e.g., compounds 19–25) exhibit enhanced synthetic efficiency via one-step coupling or Suzuki-Miyaura reactions, enabling scalable production for kinase inhibitor development .

Metabolic and Enzymatic Behavior

Nitrile metabolism in biological systems is influenced by substituent polarity and membrane permeability:

Table 3: Relative Conversion Rates of Nitriles in Yeast Systems

Substrate Whole-Cell Activity Cell-Free Extract Activity Inference Reference
Benzonitrile Low High Membrane permeability limits uptake
Acrylonitrile High Low Toxicity or enzymatic specificity
  • Benzonitrile is metabolized more slowly in whole-cell systems compared to acrylonitrile, suggesting membrane barriers hinder its uptake. Conversely, cell-free extracts convert benzonitrile faster, emphasizing the role of transport mechanisms in metabolism .

Q & A

Q. What are the key steps and considerations for synthesizing 4-azidocarbonylbenzonitrile?

The synthesis involves diazotization of 4-aminobenzonitrile with nitrous acid, followed by treatment with sodium azide to introduce the azide group. Reaction yield (e.g., 85%) is influenced by solvent choice (aqueous methanol preferred over DMSO), temperature control during diazotization, and stoichiometric precision to avoid side reactions . Purity can be confirmed via HPLC or NMR post-synthesis.

Q. Which spectroscopic methods are critical for characterizing 4-azidocarbonylbenzonitrile?

Infrared (IR) spectroscopy identifies the azide (-N₃) and nitrile (-C≡N) functional groups via peaks at ~2100 cm⁻¹ (azide) and ~2230 cm⁻¹ (nitrile). Mass spectrometry (MS) confirms molecular weight, while nuclear magnetic resonance (NMR) (¹H/¹³C) resolves aromatic proton environments and substituent positions. Cross-referencing with NIST spectral databases ensures accuracy .

Q. How do researchers validate thermodynamic properties of benzonitrile derivatives for solvent applications?

Differential scanning calorimetry (DSC) measures phase transitions (melting/boiling points), while viscometry and density functional theory (DFT) simulations correlate experimental viscosity and dipole moments (e.g., 4.01–4.18 D). Thermodynamic databases (e.g., NIST Chemistry WebBook) provide benchmarks for properties like surface energy and solvation free energy .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictions in experimental viscosity data for benzonitrile?

MD simulations at varying temperatures (e.g., 313 K) reveal that viscosity fluctuations arise from temperature-dependent conformational changes, such as benzene ring stacking. Comparing simulated diffusion coefficients and radial distribution functions with experimental viscosity profiles helps distinguish intrinsic molecular behavior from measurement artifacts .

Q. What methodological framework is used to quantify non-radiative decay rates in TADF materials containing benzonitrile derivatives?

Coupled transient photoluminescence (TrPL) and steady-state photoluminescence quantum yield (PLQY) data are analyzed using rate-equation models. For example, 25ACA and 26ACA derivatives require fitting excitonic rates (𝑘r, 𝑘nr) to disentangle radiative and thermally activated delayed fluorescence pathways .

Q. How do adsorption orientations of 4-azidocarbonylbenzonitrile on metal surfaces vary with computational modeling parameters?

Density functional theory (DFT) simulations with van der Waals corrections (e.g., DFT-D3) predict adsorption energies and orientations on Ag, Au, or Fe-doped carbon surfaces. Cluster models and periodic slab approaches compare binding via nitrile vs. azide groups, validated by surface-enhanced Raman spectroscopy (SERS) .

Q. What experimental design optimizes the study of benzonitrile's liquid-phase molecular stacking?

Laser-induced fluorescence (LIF) in free-jet expansions probes cluster formation, while neutron scattering experiments measure bulk liquid structure factors. Synchrotron X-ray diffraction paired with MD simulations identifies temperature-dependent ring-stacking motifs .

Q. How are contradictions in phase transition data for benzonitrile resolved using thermodynamic modeling?

High-pressure differential thermal analysis (HP-DTA) measures phase diagrams under controlled pressures (0.1–10 MPa). Data are fitted to equations of state (e.g., Peng-Robinson) and compared with historical datasets (e.g., Azerbaijan Academy of Sciences, 1983) to reconcile discrepancies in melting/boiling points .

Methodological Notes

  • Data Validation : Cross-check experimental results with computational models (e.g., MD/DFT) and authoritative databases (NIST, PubChem) to mitigate errors .
  • Advanced Instrumentation : Use temperature-controlled rheometers for viscosity studies and cryogenic NMR probes for high-resolution structural analysis .
  • Synthesis Optimization : Employ design of experiments (DoE) to refine reaction conditions (solvent, catalyst) for azide-functionalized benzonitriles .

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